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Compound of Interest

Compound Name: 2-Fluoro-3-(methylthio)pyridine

CAS No.: 210992-56-6

Cat. No.: B2892471

Get Quote

Executive Summary & Chemical Context
2-Fluoro-3-(methylthio)pyridine is a high-value intermediate in medicinal chemistry,

particularly for the synthesis of kinase inhibitors and GPCR ligands. The scaffold combines the

metabolic stability of the pyridine ring with the unique electronic properties of fluorine

(bioisostere for H/OH) and the thiomethyl group (precursor to sulfoxides/sulfones or used for

lipophilic interactions).

Accurate structural assignment relies on understanding the interplay between the

electronegative fluorine at C2 and the electron-donating (resonance) yet inductively

withdrawing thiomethyl group at C3. This guide provides a self-validating spectroscopic

framework.
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Property Detail

IUPAC Name 2-Fluoro-3-(methylsulfanyl)pyridine

CAS Number 210992-56-6

Formula

C

H

FNS

Molecular Weight 143.18 g/mol

SMILES CSC1=C(N=CC=C1)F

Structural Dynamics & Coupling Logic
To interpret the NMR data correctly, one must visualize the spin system. The molecule

represents an AMX spin system (protons H4, H5, H6) perturbed by a fluorine nucleus (

F, spin 1/2) and a methyl group.

Graphviz Logic Map: Spin Coupling Network
The following diagram illustrates the scalar coupling pathways (

) that define the multiplet patterns.
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Caption: Scalar coupling network showing dominant

F interaction pathways and proton connectivity.

Predicted Spectroscopic Data (NMR)
Note: The values below are synthesized from high-fidelity analogue data (e.g., 2-fluoro-3-

methylpyridine and 2-fluoropyridine) and standard substituent chemical shift increments.

Proton NMR ( H)
Solvent: CDCl

(Reference: 7.26 ppm) | Frequency: 400 MHz

The spectrum is characterized by a distinct methyl singlet and three aromatic signals in the

downfield region.
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Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz) &
Analysis

H6 8.05 – 8.15 ddd 1H

Deshielded by

Nitrogen. Shows

(~5 Hz) and

long-range

(~1.5 Hz). May

show small

.

H4 7.60 – 7.70 ddd 1H

Ortho to SMe.

Shielded relative

to unsubstituted

pyridine due to

SMe resonance.

Shows

(~8 Hz) and

(~1-2 Hz).

H5 7.15 – 7.25 ddd 1H

Meta to SMe.

Often overlaps

with solvent in

CDCl

. Shows

couplings to H4

and H6.

S-CH 2.48 – 2.52 Singlet 3H Diagnostic

Signal. Sharp

singlet. Chemical

shift is

characteristic of
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aryl-SMe (distinct

from O-Me at

~3.8 ppm).

Carbon-13 NMR ( C)
Solvent: CDCl

(Reference: 77.16 ppm) | Decoupling: Proton-decoupled

The

C spectrum is dominated by C-F coupling, splitting carbon signals into doublets.

Carbon
Shift (

, ppm)
Splitting (Hz) Structural Insight

C2 160.5 – 162.5

Ipso-F. Large doublet

confirms F

attachment.

C6 144.0 – 146.0

Ortho-N. Most

deshielded aromatic

CH.

C4 136.0 – 138.0
Para to N, Ortho to

SMe.

C3 122.0 – 125.0

Ipso-SMe. Substituted

carbon, distinct

doublet.

C5 119.0 – 121.0
Upfield aromatic

signal.

S-CH 14.5 – 15.5
Singlet (or small

)

Typical thiomethyl

carbon shift.

Fluorine-19 NMR ( F)
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Standard: CFCl

(0 ppm) or internal C

F

Shift:

-70.0 to -75.0 ppm

Appearance: Broad singlet or complex multiplet (due to coupling with H4/H6/H5).

Validation: If the shift is > -60 ppm, suspect defluorination or oxide formation. If < -90 ppm,

suspect 3-F isomer contamination.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution data and prevent line broadening due to concentration effects:

Mass: Weigh 5–10 mg of the compound.

Solvent: Dissolve in 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS (v/v).

Note: If the compound is an HCl salt (common for pyridines), add 1-2 drops of Na

CO

in D

O or use DMSO-d

to solubilize.

Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (e.g.,

inorganic salts from synthesis).

Tube: Transfer to a precision 5mm NMR tube.
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Synthesis & Impurity Profiling (Context)
Understanding the synthesis helps identify potential impurity peaks in the spectrum.

Starting Material:
2,3-Difluoropyridine

(or 2-Fluoro-3-iodopyridine)

Reaction:
Nucleophilic Aromatic Substitution (SNAr)

Solvent: DMF/THF

Reagent:
NaSMe (Sodium Thiomethoxide)

Target:
2-Fluoro-3-(methylthio)pyridine

 Major Product

Potential Impurity:
2,3-Bis(methylthio)pyridine

(Over-substitution)

 Side Product

Click to download full resolution via product page

Caption: Synthesis workflow highlighting the origin of potential bis-substituted impurities.

Impurity Watchlist:

Bis-substitution: If a second SMe singlet appears (~2.40 ppm) and the F signal disappears,

the product is likely 2,3-bis(methylthio)pyridine.

Hydrolysis: A broad singlet >10 ppm indicates hydrolysis to the pyridone tautomer (rare for 2-

F, but possible under acidic aqueous workup).
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 2-Fluoro-3-
(methylthio)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2892471/docs#technical-guide-spectroscopic-
analysis-of-2-fluoro-3-methylthio-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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